4,5-dichloro-2-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide
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Overview
Description
4,5-Dichloro-2-methyl-N-pyridin-3-ylbenzenesulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a benzenesulfonamide group, and two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of 2-methylpyridine followed by sulfonation and subsequent coupling with a benzenesulfonamide derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are typically carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methyl-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-methyl-N-pyridin-3-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Similar in structure but differs in the presence of a pyridazinone ring instead of a pyridine ring.
4-Methyl-N-pyridin-3-ylbenzenesulfonamide: Lacks the chlorine atoms present in 4,5-dichloro-2-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide.
Uniqueness
4,5-Dichloro-2-methyl-N-pyridin-3-ylbenzenesulfonamide is unique due to the presence of both chlorine atoms and the sulfonamide group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,5-dichloro-2-methyl-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-5-10(13)11(14)6-12(8)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJKSKPDFHZCOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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